molecular formula C5H6Br2N2 B3032854 3,4-dibromo-1,5-dimethyl-1H-pyrazole CAS No. 5775-95-1

3,4-dibromo-1,5-dimethyl-1H-pyrazole

Cat. No.: B3032854
CAS No.: 5775-95-1
M. Wt: 253.92 g/mol
InChI Key: LNWORINWPDQJGF-UHFFFAOYSA-N
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Description

3,4-dibromo-1,5-dimethyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C5H6Br2N2 It is a derivative of pyrazole, characterized by the presence of two bromine atoms at the 3 and 4 positions and two methyl groups at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole typically involves the bromination of 1,5-dimethyl-1H-pyrazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-dibromo-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-4-bromo-1,5-dimethyl-1H-pyrazole, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

3,4-dibromo-1,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dibromo-1,4-dimethyl-1H-pyrazole
  • 3,4-dichloro-1,5-dimethyl-1H-pyrazole
  • 3,4-dibromo-1-methyl-1H-pyrazole

Uniqueness

3,4-dibromo-1,5-dimethyl-1H-pyrazole is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

3,4-dibromo-1,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-3-4(6)5(7)8-9(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWORINWPDQJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358710
Record name 3,4-dibromo-1,5-dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5775-95-1
Record name 3,4-dibromo-1,5-dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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